N-Boc-3-bromo-6-nitroindole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

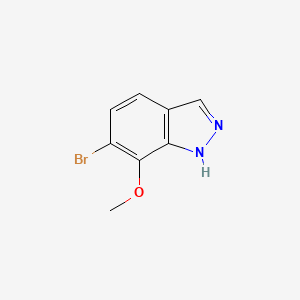

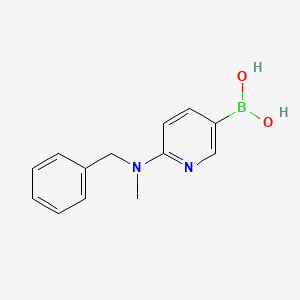

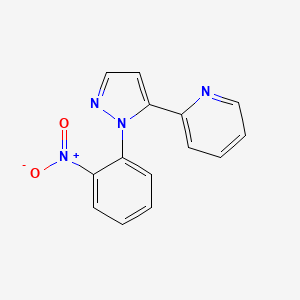

N-Boc-3-bromo-6-nitroindole is a chemical compound with the molecular formula C13H13BrN2O4 . It has a molecular weight of 341.16 and is typically found as a yellow to brown powder or solid .

Synthesis Analysis

The synthesis of 3-nitroindoles, such as N-Boc-3-bromo-6-nitroindole, has been achieved through an electrophilic substitution reaction of indole with ammonium tetramethylnitrate . In this protocol, trifluoroacetyl nitrate (CF3COONO2) is produced by metathesis of ammonium tetramethyl nitrate and trifluoroacetic anhydride . This strategy could be applied to construct the skeleton structure of many kinds of bioactive molecules .Molecular Structure Analysis

The IUPAC name of N-Boc-3-bromo-6-nitroindole is tert-butyl 3-bromo-6-nitro-1H-indole-1-carboxylate . The InChI code is 1S/C13H13BrN2O4/c1-13(2,3)20-12(17)15-7-10(14)9-5-4-8(16(18)19)6-11(9)15/h4-7H,1-3H3 .Physical And Chemical Properties Analysis

N-Boc-3-bromo-6-nitroindole is a yellow to brown powder or solid . It has a molecular weight of 341.16 . The storage temperature is room temperature .Aplicaciones Científicas De Investigación

Regioselective Synthesis of 3-Nitroindoles

- Scientific Field: Organic Chemistry .

- Application Summary: N-Boc-3-bromo-6-nitroindole is used in the regioselective synthesis of 3-nitroindoles. This process involves an electrophilic substitution reaction of indole with ammonium tetramethylnitrate .

- Methods of Application: In this protocol, trifluoroacetyl nitrate (CF3COONO2) is produced by metathesis of ammonium tetramethyl nitrate and trifluoroacetic anhydride at sub-room temperature. Trifluoroacetyl nitrate (CF3COONO2) is an electrophilic nitrating agent for a variety of indoles, aromatic and heterocyclic aromaticity .

- Results: A 100 g scale reaction was carried out with N-Boc indole 1a, and the N-boc-3-nitroindole 2a was isolated in 91% yield .

Synthesis of Indole Derivatives

- Scientific Field: Medicinal Chemistry .

- Application Summary: N-Boc-3-bromo-6-nitroindole is used in the synthesis of indole derivatives, which are prevalent moieties present in selected alkaloids .

- Methods of Application: The specific methods of application are not detailed in the source, but it mentions the importance of novel methods of synthesis for indole derivatives .

- Results: The results or outcomes of this application are not specified in the source .

Synthesis of Pyrrolo[2,3-b]indole

- Scientific Field: Organic Chemistry .

- Application Summary: N-Boc-3-bromo-6-nitroindole can be further derivatized as a pyrrolo[2,3-b]indole . Pyrrolo[2,3-b]indoles are important structural motifs in organic chemistry .

- Methods of Application: The specific methods of application are not detailed in the source, but it mentions the importance of novel methods of synthesis for pyrrolo[2,3-b]indole .

- Results: The results or outcomes of this application are not specified in the source .

One-Pot, Three-Component Fischer Indolisation–N-Alkylation

- Scientific Field: Medicinal Chemistry .

- Application Summary: N-Boc-3-bromo-6-nitroindole is used in a one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .

- Methods of Application: The specific methods of application are not detailed in the source, but it mentions the importance of novel methods of synthesis for 1,2,3-trisubstituted indoles .

- Results: The results or outcomes of this application are not specified in the source .

Synthesis of Bioactive Molecules

- Scientific Field: Bioorganic Chemistry .

- Application Summary: N-Boc-3-bromo-6-nitroindole can be used to construct the skeleton structure of many kinds of bioactive molecules . Bioactive molecules are compounds that have an effect on biological systems and are often used in drug discovery .

- Methods of Application: The specific methods of application are not detailed in the source, but it mentions the importance of novel methods of synthesis for bioactive molecules .

- Results: The results or outcomes of this application are not specified in the source .

Rapid Synthesis of Trisubstituted Indoles

- Scientific Field: Medicinal Chemistry .

- Application Summary: N-Boc-3-bromo-6-nitroindole is used in a rapid, cheap, and concise one-pot, three-component sequence for the synthesis of 1,2,3-trisubstituted indoles, based upon Fischer indolisation–N-alkylation . This process is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .

- Methods of Application: The specific methods of application are not detailed in the source, but it mentions the importance of novel methods of synthesis for 1,2,3-trisubstituted indoles .

- Results: The results or outcomes of this application are not specified in the source .

Propiedades

IUPAC Name |

tert-butyl 3-bromo-6-nitroindole-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2O4/c1-13(2,3)20-12(17)15-7-10(14)9-5-4-8(16(18)19)6-11(9)15/h4-7H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPNILAWQQQYXJF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)[N+](=O)[O-])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Boc-3-bromo-6-nitroindole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Ethylimidazo[1,2-a]quinoxalin-4-amine](/img/structure/B567280.png)

![(R)-2-(8-(3,5-difluorophenyl)-6-(ethoxycarbonyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl)acetic acid](/img/structure/B567285.png)

![1,1-Dioxo-1-thia-6-azaspiro[3.3]heptane-6-carboxylic acid tert-butyl ester](/img/structure/B567298.png)